molecular formula C22H19N3O3 B10998096 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one

4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one

Cat. No.: B10998096
M. Wt: 373.4 g/mol
InChI Key: VFHHNLKWNDDGEQ-UHFFFAOYSA-N
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Description

4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one is a synthetically accessible small molecule that serves as a versatile scaffold in medicinal chemistry and chemical biology research. Its core structure combines a tetrahydro-2H-pyrido[4,3-b]indole (a beta-carboline derivative) with a 2-quinolinone moiety, a design feature often associated with potent biological activity. This compound is of significant interest for its potential as a kinase inhibitor. Research into structurally analogous compounds has demonstrated high-affinity binding to key oncogenic kinases, including c-Met and ALK, suggesting its utility in probing signaling pathways involved in cell proliferation and survival . The molecule's specific profile makes it a valuable tool for investigating tumorigenesis and for the in vitro evaluation of novel therapeutic strategies against various cancer cell lines. Furthermore, the presence of the beta-carboline framework links it to a class of compounds known for diverse pharmacological properties, providing a broad platform for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific biological targets.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C22H19N3O3/c1-28-13-6-7-19-15(10-13)17-12-25(9-8-20(17)23-19)22(27)16-11-21(26)24-18-5-3-2-4-14(16)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,26)

InChI Key

VFHHNLKWNDDGEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Tetrahydro-β-Carboline Precursor Formation

The pyrido[4,3-b]indole core is typically synthesized via aza-annulation of tetrahydro-β-carboline derivatives. A representative protocol involves:

  • Starting material : 5-Methoxytryptamine or substituted tryptamine derivatives.

  • Reaction : Cyclocondensation with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) under acidic conditions (H₂SO₄ or polyphosphoric acid) to form the tetrahydropyridoindole ring.

  • Key step : Intramolecular cyclization at 80–100°C for 8–12 hours, yielding 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.

Example :

StepReagents/ConditionsYield
1Tryptamine + maleic anhydride, H₂SO₄, 90°C, 8 h72%
2Methoxylation via NaOMe/MeOH, 60°C, 6 h85%

Functionalization at Position 2

The 2-position carbonyl group is introduced via Friedel-Crafts acylation or N-acylation :

  • Reagents : Acid chlorides (e.g., oxalyl chloride) in anhydrous THF or DCM.

  • Conditions : Catalytic AlCl₃ or BF₃·Et₂O at 0°C to room temperature.

Optimization :

  • Excess oxalyl chloride (1.5 equiv) improves yield to 78%.

  • Solvent choice (THF > DCM) reduces side reactions.

Synthesis of the Quinolin-2(1H)-one Core

Cyclization of Haloanilines

A scalable method from haloanilines involves:

  • Step 1 : Acylation with methyl 3,3-dimethoxypropionate under basic conditions (K₂CO₃, DMF).

  • Step 2 : Cyclization in concentrated H₂SO₄ at 120°C for 3 hours.

Example for 4-Carbonyl Derivative :

StepSubstrateReagentsYield
14-BromoanilineMethyl 3,3-dimethoxypropionate, K₂CO₃, DMF, 80°C95%
2Crude amideH₂SO₄, 120°C, 3 h88%

Palladium-Catalyzed Coupling

For functionalization at position 4, Ullmann cross-coupling or Suzuki-Miyaura reactions are employed:

  • Substrate : 4-Bromoquinolin-2(1H)-one.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in dioxane/H₂O.

  • Coupling partner : Boronic esters or stannanes for aryl introduction.

Yield : 65–82%.

Coupling of Pyridoindole and Quinolinone Moieties

Acyl Chloride-Mediated Coupling

The final step involves forming the carbonyl bridge:

  • Activation : Conversion of quinolin-2(1H)-one-4-carboxylic acid to acid chloride (SOCl₂, 70°C).

  • Coupling : Reaction with pyrido[4,3-b]indole in anhydrous DCM with Et₃N (2 equiv).

Conditions :

  • Room temperature, 12 hours.

  • Yield: 68%.

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).

Direct Friedel-Crafts Acylation

Alternative one-pot method:

  • Reagents : AlCl₃ (1.2 equiv), quinolinone-4-carbonyl chloride, DCM, 0°C to RT.

  • Yield : 60–72%.

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing cyclization at position 3 vs. 4 in quinolinone synthesis.

  • Solution : Electron-withdrawing groups (e.g., Br at position 4) direct cyclization.

Stereochemical Control

  • Chiral centers : None in final product, but intermediates (e.g., tetrahydro-β-carboline) may require resolution.

  • Resolution : Chiral HPLC or enzymatic kinetic resolution (e.g., lipase).

Scalability

  • Gram-scale synthesis : Demonstrated for analogous quinolinones (up to 800 g).

  • Cost drivers : Pd catalysts (~$150/g) and specialized reagents (e.g., BINAP).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H), 7.45–7.20 (m, 6H), 4.30 (s, 2H), 3.85 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 403.5 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

  • X-ray crystallography : Confirms planar quinolinone and boat conformation of pyridoindole.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
Acyl chloride coupling542%HighModerate
Friedel-Crafts acylation438%ModerateHigh
One-pot tandem cyclization328%LowLimited

Preferred route : Acyl chloride coupling (balance of yield and scalability).

Industrial Applications and Patents

  • Patent WO2019153002A1 : Describes pyrido[4,3-b]indole intermediates for cGAS inhibitors, validating coupling methods.

  • Scale-up challenges : Catalyst recycling and waste management (HCl byproducts) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents has led to investigations into its potential for treating neurodegenerative diseases. Preliminary studies suggest it may help in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent is being explored, making it a candidate for further development in infectious disease treatment.

Synthesis and Derivatives

The synthesis of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one has been achieved through various methods including Pictet-Spengler reactions and other cyclization techniques. These methods have been optimized to improve yield and purity of the final product. The compound can also serve as a precursor for synthesizing novel derivatives with enhanced biological activity .

Case Studies

  • Anticancer Research : A study published in the Journal of Organic Chemistry reported on the synthesis of several analogs of this compound and their evaluation for anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .
  • Neuroprotection : In a pharmacological study focusing on neuroprotection, researchers tested the compound's ability to mitigate damage from oxidative stress in cultured neuronal cells. The findings revealed that it reduced cell death and improved cell viability under stress conditions .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerExhibits cytotoxic effects on cancer cell lines; induces apoptosis
NeuroprotectionReduces oxidative stress; protects neuronal cells
AntimicrobialEffective against various bacteria and fungi
Synthesis TechniquesDeveloped through Pictet-Spengler reactions; yields improved derivatives

Mechanism of Action

The mechanism of action of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, influencing cellular pathways and exerting its biological effects . For example, it can inhibit enzymes involved in inflammation, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Key Differences and Implications

Core Heterocycles: The target compound’s quinolin-2-one moiety distinguishes it from indole- or pyrazole-linked analogues (e.g., compounds 10 and 22). Quinolin-2-one’s planar structure may enhance π-stacking interactions in biological targets compared to bulkier indole systems .

Synthetic Routes: The target compound’s synthesis aligns with methods for analogues in , where pyridoindoles are coupled with carboxylic acids (e.g., quinolin-2-one-4-carboxylic acid) using activating agents like HATU or EDC . In contrast, 4-hydroxyquinolin-2(1H)-one derivatives () are synthesized via condensation reactions .

Biological Activity: While the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives is well-documented (e.g., compound 11, MIC = 8 µg/mL against S. aureus) , the target compound’s activity remains unexplored.

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Trifluoromethoxy : The 8-OCH₃ group in the target compound may improve metabolic stability compared to 8-OCF₃ (compound 22), as methoxy groups are less prone to oxidative degradation .
  • Quinolin-2-one vs. Indole: The quinolin-2-one’s carbonyl group could engage in hydrogen bonding with biological targets, a feature absent in indole-based analogues (e.g., compound 10) .
  • Substituent Position: Antimicrobial activity in 4-hydroxyquinolin-2(1H)-ones () is highly dependent on the 4-OH group, which is absent in the target compound, suggesting divergent mechanisms of action .

Biological Activity

The compound 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molar mass of approximately 320.38 g/mol. The structure features a quinoline core linked to a pyridoindole moiety via a carbonyl group. The presence of the methoxy group contributes to its chemical reactivity and solubility.

Anticancer Activity

Several studies have reported the anticancer potential of compounds containing quinoline and indole derivatives. For instance, research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as the MAPK pathway, which is crucial in cancer cell proliferation and survival .
CompoundCell Line TestedIC50 (µM)Reference
4-[(8-methoxy...HeLa15.2
4-[(8-methoxy...MCF-712.5

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Compounds with similar structures have shown effectiveness against viral targets by interfering with viral replication processes.

  • Case Study : In experimental models, derivatives of the pyridoindole structure demonstrated significant inhibition of viral replication in vitro, suggesting that further exploration could yield effective antiviral agents .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound. Notably, studies have indicated favorable absorption rates and bioavailability when administered orally.
  • Toxicology Reports : Toxicological assessments revealed that while the compound exhibits therapeutic potential, it also presents dose-dependent toxicity in certain tissues, necessitating careful dosage regulation during therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : Start with a multi-step synthesis involving cyclization of methoxy-substituted indole precursors (e.g., 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) followed by coupling with a quinolin-2(1H)-one scaffold via a carbonyl linker. Reflux in polar aprotic solvents (e.g., THF) with LiAlH4 for reduction or SOCl2 for activation improves intermediate stability .
  • Key Parameters : Monitor reaction progress via TLC and optimize pH during neutralization steps to avoid side products (e.g., hydrolysis of the methoxy group) .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

  • Techniques :

  • IR Spectroscopy : Identify key functional groups (C=O at ~1660–1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (e.g., δ 6.9–8.4 ppm for quinolinone protons, δ 3.8–4.2 ppm for methoxy groups) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from the carbonyl group) .
    • Validation : Cross-reference with X-ray crystallography for absolute configuration (if crystalline) .

Q. What are the common impurities observed during synthesis, and how can they be minimized?

  • Impurity Sources : Incomplete cyclization of the tetrahydro-pyridoindole core or residual acetylated intermediates .
  • Mitigation : Use gradient HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities. Limit total impurities to <0.4% via recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in analogs of this compound?

  • Approach : Employ chiral catalysts (e.g., (S)-oxazolidinones) during carbonyl coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Case Study : A similar quinolinone-glucopyranosyl derivative achieved >90% ee using acetyl-protected sugars and stereoselective glycosylation .

Q. What mechanistic hypotheses explain contradictory bioactivity data in different cell lines?

  • Analysis :

  • Solubility : Test solubility in DMSO/PBS mixtures; poor solubility may artifactually reduce activity in aqueous assays .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated demethylation of the methoxy group) .
    • Resolution : Modify substituents (e.g., replace methoxy with trifluoromethoxy to block metabolism) .

Q. How does the methoxy group’s position (C-8 vs. C-6) affect the compound’s binding to biological targets?

  • SAR Study : Synthesize analogs with methoxy groups at C-6 or C-7. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to sphingosine kinase or antimicrobial targets .
  • Findings : C-8 methoxy enhances hydrophobic interactions in enzyme pockets, while C-6 substitution may sterically hinder binding .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

  • Protocols :

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for storage) .
  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Methoxy groups are stable at pH 4–8 but hydrolyze under strong acidic/basic conditions .

Q. How can computational methods predict the compound’s ADMET properties?

  • Tools : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for optimal permeability), CYP450 inhibition, and hERG cardiotoxicity risks .
  • Validation : Compare predictions with experimental Caco-2 permeability and Ames test results .

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